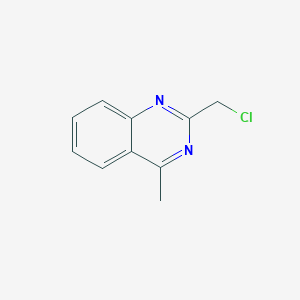

2-(Chloromethyl)-4-methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUBOJGMLASBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287111 | |

| Record name | 2-(chloromethyl)-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109113-72-6 | |

| Record name | 2-(Chloromethyl)-4-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109113-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-methylquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109113726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(chloromethyl)-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-4-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)-4-METHYLQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7BTH55VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-to-Z Guide on 2-(Chloromethyl)-4-methylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structure allows for diverse substitutions, leading to a wide range of biological activities. One of the key intermediates in the synthesis of complex quinazoline derivatives is 2-(Chloromethyl)-4-methylquinazoline. This versatile building block is instrumental in the development of various therapeutic agents, from anticancer to antidiabetic drugs.[2][3] This guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, reactivity, and applications, with a special focus on its role in drug discovery and development.

Part 1: Core Chemical and Physical Properties

Identification and Nomenclature

-

Chemical Name: this compound[4]

-

Synonyms: 2-chloromethyl-4-methyl Quinazoline, NSC 48971, Quinazoline, 2-(chloromethyl)-4-methyl-[4][7]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClN₂ | [4][5][8] |

| Molecular Weight | 192.64 g/mol | [4][5][7] |

| Appearance | White to off-white or light yellow to orange powder/crystal | [9][10] |

| Melting Point | 61-65 °C | [9][11] |

| Purity | Typically >98% (by HPLC) | [5] |

| Storage | Store in a refrigerator (2-8°C) for long-term storage. | [5] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound is a critical process for ensuring the quality and yield of this important intermediate. Several synthetic routes have been reported, with the most common one involving the cyclization of an aniline derivative with a chloro-substituted nitrile.

Primary Synthetic Pathway

A widely adopted method for the synthesis of this compound involves the reaction of o-aminoacetophenone with chloroacetonitrile in the presence of a suitable catalyst, such as hydrogen chloride gas.[12] This one-step process is favored for its simplicity and suitability for industrial-scale production.[12]

Reaction Scheme:

o-Aminoacetophenone + Chloroacetonitrile --(HCl gas)--> this compound

An optimized process for this synthesis has been reported with a reaction temperature of 10°C, a reaction time of 20 hours, and a specific molar ratio of reactants, yielding a product with a purity of 98.30% and a yield of 77.3%.[12]

Alternative Synthetic Routes

Other synthetic strategies have been explored, including a multi-step process involving the formation of an acylated hydroxylamine intermediate followed by cyclization and chlorination.[12] However, this route is often less preferred due to its length, lower yield, and the use of highly toxic reagents.[12]

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the chloromethyl group at the 2-position of the quinazoline ring. This group acts as a potent electrophile, making the molecule susceptible to nucleophilic substitution reactions (SN2).[1][9]

Nucleophilic Substitution Reactions

The chlorine atom in the chloromethyl group is a good leaving group, facilitating the attack by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in synthesizing a diverse library of quinazoline derivatives with various functional groups.[9]

Role in the Synthesis of Bioactive Molecules

The ability to introduce different substituents at the 2-position through nucleophilic substitution allows for the fine-tuning of the biological activity of the resulting compounds. For instance, the reaction with various amines can lead to the formation of 2-(aminomethyl)-4-methylquinazoline derivatives, which have been investigated for their potential as anticancer agents.[1]

Part 4: Applications in Drug Discovery and Development

This compound is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[13] Its quinazoline core is a common feature in many drugs, and the reactive chloromethyl group provides a convenient handle for further molecular elaboration.

Linagliptin Synthesis

One of the most notable applications of this compound is in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][] this compound is considered a key starting material for Linagliptin, and its purity is crucial for the quality of the final drug product.[11] It is also identified as a potential impurity in Linagliptin.[]

Anticancer Drug Development

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors. This compound serves as a valuable building block for the synthesis of novel 4-anilinoquinazoline derivatives, which have shown promising in vitro anticancer activity.[15] The introduction of various substituents on the aniline ring, facilitated by the reactivity of the chloromethyl group, allows for the exploration of structure-activity relationships and the optimization of anticancer efficacy.[1]

Part 5: Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A range of analytical techniques are employed for its characterization.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for quantifying any impurities.[5][11] A validated RP-HPLC method is essential for quality control in a regulatory environment.[11]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Part 6: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Classification: Causes severe skin burns and eye damage.[16][17][18] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[7]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H341 (Suspected of causing genetic defects).[7][16]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16][19]

-

Handling: Use only in a well-ventilated area and avoid breathing dust.[17][18]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[17] Keep the container tightly closed.[16]

Conclusion

This compound, with its CAS number 109113-72-6, is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds. Its straightforward synthesis, coupled with the versatile reactivity of the chloromethyl group, makes it an invaluable tool for medicinal chemists. From the development of the antidiabetic drug Linagliptin to the exploration of novel anticancer agents, this compound continues to play a significant role in advancing pharmaceutical research. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working with this important building block.

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Reactivity and Application Pathway

Caption: Reactivity pathway of this compound leading to drug discovery applications.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.

- CymitQuimica. (n.d.). CAS 109113-72-6: this compound.

- Benchchem. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 109113-72-6 this compound.

- Guidechem. (n.d.). What is the synthesis route of this compound?.

- Clearsynth. (n.d.). This compound | CAS No. 109113-72-6.

- USP Store. (n.d.). This compound (25 mg) (Quinazoline, 2-(chloromethyl)-4-methyl).

- MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.

- ChemicalBook. (n.d.). This compound synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 109113-72-6.

- TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- Muby Chemicals. (n.d.). This compound Manufacturers, SDS.

- ECHEMI. (n.d.). This compound SDS, 109113-72-6 Safety Data Sheets.

- PubChem. (n.d.). This compound.

- Guidechem. (n.d.). This compound 109113-72-6 wiki.

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 2-Chloromethyl-4-Methylquinazoline in Advancing Cancer Therapies.

- ChemicalBook. (2025). This compound Chemical Properties,Uses,Production.

- Bulat Pharmaceutical. (n.d.). Why Quinazoline, 2-(Chloromethyl)-4-Methyl- Matters in API Manufacturing.

- ChemScene. (n.d.). 109113-72-6 | this compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 109113-72-6 [chemicalbook.com]

- 4. CAS 109113-72-6: this compound [cymitquimica.com]

- 5. clearsynth.com [clearsynth.com]

- 6. store.usp.org [store.usp.org]

- 7. This compound | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 15. mdpi.com [mdpi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. aksci.com [aksci.com]

- 18. This compound Manufacturers, SDS [mubychem.com]

- 19. echemi.com [echemi.com]

2-(Chloromethyl)-4-methylquinazoline physical properties

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(Chloromethyl)-4-methylquinazoline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 109113-72-6), a pivotal heterocyclic intermediate in modern organic synthesis and medicinal chemistry. We delve into its core physical and chemical properties, elucidate its characteristic reactivity, and present detailed, field-proven synthetic protocols. The narrative emphasizes the mechanistic underpinnings of its utility, particularly its role as a versatile electrophile in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique attributes in their work, from small-scale laboratory synthesis to the development of novel pharmaceutical and agrochemical agents.

Introduction: The Quinazoline Scaffold and the Role of the Chloromethyl Moiety

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous biologically active compounds, including anticancer agents like gefitinib and erlotinib.[2] this compound distinguishes itself as a particularly valuable building block due to the strategic placement of a highly reactive chloromethyl group at the 2-position.[1][3]

This functional handle is the primary driver of the compound's synthetic versatility. The chloromethyl group acts as a potent electrophilic site, primed for nucleophilic substitution reactions.[1][4] This reactivity allows for the facile and targeted introduction of diverse functionalities, enabling the systematic exploration of chemical space in drug discovery programs. Its applications are notable in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, such as Linagliptin, and novel anticancer therapeutics.[1][5][6]

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline solid or powder at room temperature.[4][6][7][8] Its fundamental properties are critical for designing reaction conditions, purification strategies, and appropriate storage protocols.

Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 109113-72-6 | [7][8][9][10] |

| Molecular Formula | C₁₀H₉ClN₂ | [7][8][10][11] |

| Molecular Weight | 192.64 g/mol | [7][9][12] |

| Appearance | White to off-white/yellow powder or crystal | [4][7][8] |

| Melting Point | 61 - 65 °C | [4][5][6][8] |

| Boiling Point | 240.0 ± 32.0 °C (Predicted) | [5][6][] |

| Density | ~1.3 ± 0.1 g/cm³ | [8][] |

| Water Solubility | Sparingly soluble (3.11 g/L at 20°C) | [5][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5][] |

| pKa | 1.86 ± 0.50 (Predicted) | [5][7] |

| LogP | 1.9 - 2.677 | [10][12][] |

| UV λmax | 318 nm (in Ethanol) | [5][6][7] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is overwhelmingly dictated by the chloromethyl substituent at the C2 position.[1] This group's high reactivity stems from the presence of chlorine, a good leaving group, attached to a methylene carbon, rendering it an excellent electrophile for nucleophilic substitution (SN) reactions.[1][4]

The causality behind this reactivity is twofold:

-

Inductive Effect: The electronegative chlorine atom polarizes the C-Cl bond, creating a partial positive charge on the methylene carbon and making it susceptible to attack by nucleophiles.

-

Leaving Group Stability: The chloride ion (Cl⁻) is a stable species, making it an excellent leaving group and thus lowering the activation energy for substitution reactions.

This inherent reactivity makes the compound a superb alkylating agent for a wide array of nucleophiles, including amines, thiols, and alcohols, facilitating the construction of more complex molecules.[1] This is the core principle behind its use in synthesizing pharmaceutical derivatives.[4][8]

Caption: General SN2 reaction pathway of this compound.

Synthesis Protocols

Several synthetic routes to this compound have been established. A prevalent and effective method involves the cyclization of an aniline derivative with a source of the chloromethyl group.

Synthesis from o-Aminoacetophenone

One of the most direct methods involves the reaction of o-aminoacetophenone with chloroacetonitrile.[1][4] A variation of this approach uses 2-chloroacetamide in the presence of an acid catalyst, which has been shown to produce high yields and purity.[9]

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from reported literature, designed for high yield and purity.[9]

Objective: To synthesize this compound from o-aminoacetophenone and 2-chloroacetamide.

Materials:

-

o-Aminoacetophenone (13.52 g, 0.1 mol)

-

2-Chloroacetamide (10.29 g, 0.11 mol)

-

Phosphoric Acid (H₃PO₄) (11.76 g, 0.12 mol)

-

Absolute Ethanol

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Saturated Brine Solution

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 13.52 g (0.1 mol) of o-aminoacetophenone in 80 mL of absolute ethanol. Stir until a homogenous solution is formed.

-

Catalyst Addition: Add 11.76 g (0.12 mol) of phosphoric acid to the solution. The acid acts as a catalyst to facilitate the condensation and cyclization steps.

-

Reagent Addition: Slowly add, dropwise, a solution of 10.29 g (0.11 mol) of 2-chloroacetamide dissolved in 20 mL of absolute ethanol at room temperature. The controlled addition is crucial to manage any potential exotherm.

-

Reaction Reflux: Upon completion of the addition, fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for approximately 45 hours. The prolonged heating ensures the reaction proceeds to completion.

-

Work-up & Isolation: a. Cool the reaction mixture to room temperature and filter to remove any solid byproducts. b. Wash the filtrate with a saturated brine solution to remove the catalyst and other water-soluble impurities. c. Evaporate the solvent from the filtrate under reduced pressure. d. Extract the resulting residue with ethyl acetate. The organic phase now contains the desired product. e. Dry the organic phase over anhydrous sodium sulfate to remove residual water.

-

Purification & Characterization: a. Filter off the drying agent and concentrate the ethyl acetate solution in vacuo to yield the crude product. b. The resulting solid can be further purified by recrystallization if necessary. A reported yield for this procedure is approximately 94%, with a purity of >99%.[9] c. Characterize the final product using techniques such as NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its role as a key synthetic intermediate.[1][7]

-

Anticancer Agents: A significant body of research utilizes this compound to create derivatives with antiproliferative effects.[1] By reacting it with various aromatic and heteroaromatic amines, researchers can synthesize libraries of 2-(substituted-aminomethyl)-4-methylquinazolines for evaluation as potential cancer therapeutics.[1][2][14]

-

Antidiabetic Drugs: It is a documented building block for Linagliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[5][6]

-

Agrochemicals: The reactive nature of the compound also makes it a valuable precursor in the synthesis of novel herbicides and pesticides.[3][4][8]

Safety, Handling, and Storage

Due to its high reactivity, this compound is classified as a hazardous substance and must be handled with appropriate precautions.[7]

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[15][16][17] It is harmful if swallowed and is suspected of causing genetic defects.[12][17] Acute exposure can lead to irritation of the eyes, skin, and respiratory system.[7][15]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15][16] Avoid generating dust and avoid all personal contact, including inhalation.[15][16] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[5][7] The recommended storage temperature is between 2-8°C in a cool, dry place.[7][8] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7][15]

References

- This compound | RUO | Supplier - Benchchem. (n.d.). Benchchem.

- This compound 109113-72-6 wiki - Guidechem. (n.d.). Guidechem.

- This compound synthesis - ChemicalBook. (n.d.). ChemicalBook.

- This compound - AK Scientific, Inc. (n.d.). AK Scientific, Inc.

- 4-methylquinazoline - 2-(Chloromethyl) - Chem-Impex. (n.d.). Chem-Impex.

- 109113-72-6 | this compound | ChemScene. (n.d.). ChemScene.

- CAS 109113-72-6: this compound - CymitQuimica. (n.d.). CymitQuimica.

- CAS 109113-72-6 this compound - Building Block / BOC Sciences. (n.d.). BOC Sciences.

- The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound - Apollo Scientific. (2022, May 16). Apollo Scientific.

- This compound | 109113-72-6 - ChemicalBook. (n.d.). ChemicalBook.

- This compound | C10H9ClN2 | CID 241518 - PubChem. (n.d.). PubChem.

- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (n.d.). MDPI.

- A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. (2010, December 22). PubMed.

- This compound(109113-72-6) - ChemicalBook. (2025, August 11). ChemicalBook.

- A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. (2021). International Journal of Innovative Research in Science, Engineering and Technology.

- This compound | 109113-72-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tokyo Chemical Industry.

- 109113-72-6|this compound|BLD Pharm. (n.d.). BLD Pharm.

- This compound | CAS 109113-72-6 | SCBT. (n.d.). Santa Cruz Biotechnology.

- This compound(109113-72-6) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- This compound - Apollo Scientific. (n.d.). Apollo Scientific.

Sources

- 1. benchchem.com [benchchem.com]

- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds [mdpi.com]

- 3. CAS 109113-72-6: this compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 109113-72-6 [amp.chemicalbook.com]

- 6. This compound | 109113-72-6 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. scbt.com [scbt.com]

- 12. This compound | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. 109113-72-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 2-(Chloromethyl)-4-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(chloromethyl)-4-methylquinazoline, a pivotal heterocyclic intermediate in contemporary medicinal chemistry. We delve into its core molecular architecture, exploring the interplay of its quinazoline scaffold and the reactive chloromethyl group. This guide will cover its synthesis, detailed spectroscopic characterization, reactivity profile, and significant applications in the development of therapeutic agents. The content is structured to provide not only factual data but also a deeper understanding of the causality behind its chemical behavior and utility in drug design, making it an essential resource for professionals in the field.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry.[1] This scaffold is prevalent in a multitude of biologically active compounds, including approved anticancer drugs. Its rigid, planar structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a reactive "handle," such as the chloromethyl group at the 2-position, transforms the quinazoline core into a versatile building block for the synthesis of diverse and complex molecular architectures.[1] this compound, in particular, has emerged as a key intermediate in the synthesis of a range of pharmaceuticals, most notably as a precursor to the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, used in the treatment of type 2 diabetes.[2][3]

Molecular Structure and Physicochemical Properties

This compound is a halogenated heterocyclic organic compound.[4] At ambient temperature, it exists as a white to off-white or pale yellow crystalline solid.[5][6]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 109113-72-6 | [7][8] |

| Molecular Formula | C₁₀H₉ClN₂ | [7][8] |

| Molecular Weight | 192.64 g/mol | [1][7] |

| Appearance | White to pale yellow powder/crystal | [3][5] |

| Melting Point | 61-65 °C | [3] |

| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | [3][4] |

| pKa | 1.86 ± 0.50 (Predicted) | [3] |

| LogP | 1.9 (at 25°C) | [3] |

Synthesis of this compound

The most prevalent and industrially adaptable synthesis of this compound involves the acid-catalyzed cyclization of 2-aminoacetophenone with chloroacetonitrile.[2][9] This method is favored due to its operational simplicity and relatively high yields.[2]

Reaction Scheme

dot graph "Synthesis_Scheme" { rankdir=LR; node [shape=none];

} Caption: Synthesis of this compound.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following steps:

-

Protonation of the carbonyl group: The acid catalyst (HCl) protonates the carbonyl oxygen of 2-aminoacetophenone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the nitrile: The nitrogen atom of chloroacetonitrile acts as a nucleophile, attacking the activated carbonyl carbon.

-

Intramolecular cyclization: The amino group of the 2-aminoacetophenone moiety attacks the nitrile carbon, leading to the formation of a six-membered ring.

-

Tautomerization and dehydration: A series of proton transfers and the elimination of a water molecule results in the formation of the aromatic quinazoline ring.

dot graph "Reaction_Mechanism" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [fontcolor="#202124", color="#5F6368"];

} Caption: Proposed mechanism for the synthesis.

Experimental Protocol

An optimized, one-step synthesis involves reacting 2-aminoacetophenone and chloroacetonitrile in a 1.0:1.1 molar ratio with hydrochloric acid in 1,4-dioxane at 10°C for 20 hours.[2] The product is then isolated by neutralization and recrystallization.[2] This procedure has been reported to yield the product in good purity (98.3%) and a yield of 77.3%.[2]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environments in the molecule.

-

Aromatic Protons: The protons on the benzene ring of the quinazoline scaffold typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm).

-

-CH₂- Group: The two protons of the chloromethyl group are chemically equivalent and appear as a sharp singlet. A reported chemical shift for this singlet is 4.86 ppm .[5] The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the quinazoline ring.

-

-CH₃ Group: The three protons of the methyl group at the 4-position are also equivalent and appear as a singlet. A reported chemical shift for this group is 2.98 ppm .[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments. Based on typical chemical shift ranges for similar structures, the following assignments can be predicted:

-

Aromatic Carbons: The carbons of the benzene ring and the pyrimidine ring (excluding the substituted carbons) will resonate in the range of δ 120-150 ppm .

-

C4-CH₃: The methyl carbon is expected to appear in the upfield region, typically around δ 20-30 ppm .

-

C2-CH₂Cl: The carbon of the chloromethyl group will be shifted downfield due to the attached chlorine, likely appearing in the range of δ 40-50 ppm .

-

Quaternary Carbons (C2, C4, C4a, C8a): These carbons, lacking directly attached protons, will generally show weaker signals and will appear in the aromatic region, with C2 and C4 being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands include:

-

~3020 cm⁻¹: Aromatic C-H stretching.[5]

-

~2917 cm⁻¹: Aliphatic C-H stretching of the methyl and chloromethyl groups.[5]

-

~1560 cm⁻¹: C=C and C=N stretching vibrations within the quinazoline ring system.[5]

-

~1396 cm⁻¹: C-C ring skeleton vibrations.[5]

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak [M]⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed with about one-third the intensity of the molecular ion peak. Common fragmentation patterns would likely involve the loss of a chlorine radical (·Cl) or a chloromethyl radical (·CH₂Cl).

Chemical Reactivity: The Role of the Chloromethyl Group

The chemical reactivity of this compound is dominated by the chloromethyl group at the 2-position.[1] This group acts as a potent electrophile, making the molecule highly susceptible to nucleophilic substitution reactions (Sₙ2).[10] The chlorine atom is a good leaving group, and the benzylic-like position of the CH₂ group enhances its reactivity.

dot graph "Reactivity" { rankdir=LR; node [shape=plaintext];

} Caption: General nucleophilic substitution reaction.

This high reactivity allows for the facile introduction of a wide variety of functional groups by reacting it with different nucleophiles, such as amines, alcohols, thiols, and carbanions. This versatility is the cornerstone of its utility as a synthetic intermediate.

Applications in Drug Discovery and Development

The ability to easily derivatize this compound has made it a valuable tool in the synthesis of numerous bioactive compounds.

Synthesis of Antimicrobial Agents

Researchers have synthesized a series of novel quinazoline derivatives by reacting this compound with various nitrogen-containing heterocycles like piperazine, piperidine, and morpholine.[5] Many of these derivatives have demonstrated significant antimicrobial activity.[5]

Example Reaction Scheme:

dot graph "Antimicrobial_Synthesis" { rankdir=LR; node [shape=none];

} Caption: Synthesis of a potential antimicrobial agent.

Synthesis of Anticancer Agents

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[10][11] 2-(Chloromethyl)-4(3H)-quinazolinone, a closely related derivative, has been used to synthesize novel 4-anilinoquinazoline analogs that have shown promising anticancer activity.[10] This highlights the potential of using this compound as a starting material for the development of new kinase inhibitors and other anticancer agents.

Safety and Handling

This compound is considered a hazardous substance due to the reactive chloromethyl group, which can act as an alkylating agent, posing potential mutagenic and cytotoxic risks.[4] It is classified as corrosive and an irritant.[1]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[3]

-

Handling: Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] It should be kept away from moisture and strong oxidizing agents.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its molecular structure, characterized by the stable quinazoline core and the highly reactive chloromethyl group, provides a unique combination of properties that make it an ideal intermediate for the synthesis of a wide array of functionalized molecules. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for researchers and scientists aiming to leverage this versatile compound in the design and development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in the pharmaceutical industry is set to increase.

References

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Synthesis and antimicrobial activity of some new quinazoline derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. (2021). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 8, 2026, from [Link]

-

This compound | C10H9ClN2 | CID 241518 - PubChem. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Oregon State University. Retrieved January 8, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. (2018). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

This compound - CAS Common Chemistry. (n.d.). CAS. Retrieved January 8, 2026, from [Link]

-

CAS No : 109113-72-6 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 8, 2026, from [Link]

- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents. (n.d.). Google Patents.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved January 8, 2026, from [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 109113-72-6 [chemicalbook.com]

- 4. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. ijirset.com [ijirset.com]

- 10. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-4-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2-(chloromethyl)-4-methylquinazoline, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Understanding the solubility characteristics of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. This document delves into the core principles of its solubility, provides detailed experimental methodologies for its determination, and presents a compilation of available solubility data.

Introduction to this compound: A Versatile Building Block

This compound (CAS No: 109113-72-6) is a heterocyclic organic compound featuring a quinazoline core substituted with a chloromethyl group at the 2-position and a methyl group at the 4-position.[1] Its chemical structure, particularly the reactive chloromethyl group, renders it a valuable precursor for the synthesis of a variety of more complex molecules, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, used in the treatment of type 2 diabetes.[3]

The physical state of this compound is typically an off-white to pale yellow solid at room temperature.[1][] Its solubility profile is a critical parameter that dictates its handling, reaction conditions, and purification strategies such as recrystallization. A thorough understanding of its solubility in different solvent systems is therefore essential for process optimization and ensuring high purity of the final products.[5]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂ | [1][6] |

| Molecular Weight | 192.64 g/mol | [6] |

| Melting Point | 61-65 °C | [2][7] |

| Appearance | Off-white to pale yellow solid | [1][] |

The Science of Solubility: Factors Influencing the Dissolution of this compound

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, with its aromatic quinazoline ring system and the polar chloromethyl group, suggests a moderate polarity. This structural feature indicates that it will exhibit better solubility in organic solvents of intermediate polarity.

Temperature is another critical factor. For most solid solutes, solubility increases with an increase in temperature. This endothermic dissolution process is fundamental to recrystallization techniques, where a saturated solution at a higher temperature is cooled to induce the crystallization of the purified compound, leaving impurities behind in the mother liquor.

Experimental Determination of Solubility: A Validated Gravimetric Approach

A reliable and widely used method for determining the equilibrium solubility of a crystalline compound is the gravimetric method.[8][9] This technique relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent at a specific temperature. The protocol described below is a self-validating system, ensuring accuracy and reproducibility.

Experimental Workflow: Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. The use of an excess ensures that the solution becomes saturated.

-

Equilibration: The vial is placed in a thermostatically controlled shaker or water bath to maintain a constant temperature. The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A known volume of the clear supernatant is carefully withdrawn using a pre-heated pipette or syringe to prevent premature crystallization. The withdrawn sample is immediately passed through a syringe filter (e.g., 0.45 µm) to remove any fine, undissolved particles.

-

Solvent Evaporation and Mass Determination: The filtered, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the compound. The container with the solid residue is weighed until a constant mass is obtained.

-

Calculation of Solubility: The solubility is calculated as the mass of the dried solid residue per volume of the solvent. This can be expressed in various units, such as g/L, mg/mL, or as a mole fraction.

Solubility Data of this compound

The following table summarizes the available solubility data for this compound in various organic solvents at different temperatures, as determined by the gravimetric method.[5][10]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Cyclohexane | 281.15 | 1.15 |

| 291.15 | 1.93 | |

| 301.15 | 3.12 | |

| 311.15 | 4.98 | |

| 321.15 | 7.76 | |

| 331.15 | 11.7 | |

| n-Hexane | 281.15 | 0.98 |

| 291.15 | 1.62 | |

| 301.15 | 2.59 | |

| 311.15 | 4.08 | |

| 321.15 | 6.21 | |

| 331.15 | 9.21 | |

| Acetonitrile | 281.15 | 28.3 |

| 291.15 | 41.5 | |

| 301.15 | 59.8 | |

| 311.15 | 84.1 | |

| 321.15 | 116.2 | |

| 331.15 | 157.3 | |

| Tetrahydrofuran | 281.15 | 245.2 |

| 291.15 | 301.8 | |

| 301.15 | 365.7 | |

| 311.15 | 437.1 | |

| 321.15 | 516.3 | |

| 331.15 | 603.2 | |

| Acetone | 281.15 | 189.7 |

| 291.15 | 241.3 | |

| 301.15 | 299.8 | |

| 311.15 | 365.1 | |

| 321.15 | 437.2 | |

| 331.15 | 516.1 | |

| Ethyl Acetate | 281.15 | 102.4 |

| 291.15 | 135.2 | |

| 301.15 | 174.1 | |

| 311.15 | 219.3 | |

| 321.15 | 270.8 | |

| 331.15 | 328.6 | |

| n-Propanol | 281.15 | 23.8 |

| 291.15 | 33.7 | |

| 301.15 | 46.9 | |

| 311.15 | 64.1 | |

| 321.15 | 86.2 | |

| 331.15 | 114.1 | |

| Ethanol | 281.15 | 30.1 |

| 291.15 | 42.8 | |

| 301.15 | 59.1 | |

| 311.15 | 80.1 | |

| 321.15 | 106.8 | |

| 331.15 | 139.9 | |

| Isopropanol | 281.15 | 19.9 |

| 291.15 | 28.1 | |

| 301.15 | 38.9 | |

| 311.15 | 53.1 | |

| 321.15 | 71.4 | |

| 331.15 | 94.7 | |

| Butyl Alcohol | 281.15 | 21.7 |

| 291.15 | 30.8 | |

| 301.15 | 43.1 | |

| 311.15 | 59.2 | |

| 321.15 | 79.9 | |

| 331.15 | 106.1 |

Data extracted from the Journal of Chemical & Engineering Data.[5][10]

In addition to the quantitative data, qualitative solubility information is also available from various chemical suppliers:

-

Slightly soluble in Chloroform and Methanol.[3][]

-

Soluble in Dichloromethane (DCM).[7]

-

Soluble in DMSO and Methanol.[11]

-

Sparingly soluble in water.[12]

Analysis and Implications for Drug Development

The experimental data clearly demonstrate that the solubility of this compound is highly dependent on the solvent and temperature. As expected, its solubility is significantly higher in more polar organic solvents like tetrahydrofuran and acetone compared to nonpolar solvents such as cyclohexane and n-hexane. This information is crucial for selecting appropriate solvents for chemical reactions involving this intermediate. For instance, a solvent in which the starting material is highly soluble at the reaction temperature would be ideal.

Furthermore, the significant increase in solubility with temperature in all tested solvents underscores the feasibility of purification by recrystallization. A suitable solvent system for recrystallization would be one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below, maximizing the yield of the purified product upon cooling. The data suggests that solvents like ethyl acetate or various alcohols could be good candidates for this purpose. The low solubility in non-polar solvents like n-hexane and cyclohexane indicates they could be effective as anti-solvents to induce precipitation.[5][10]

Safety and Handling Considerations

This compound is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects.[6] It is also very toxic to aquatic life with long-lasting effects.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. A thorough understanding of its solubility in various organic solvents, coupled with the provided experimental protocols for its determination, empowers researchers and drug development professionals to optimize synthetic routes, purification processes, and formulation strategies involving this important chemical intermediate. The quantitative data presented herein serves as a valuable resource for rational solvent selection and process design.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [Link]

-

PubChem. This compound. [Link]

-

Journal of Chemical & Engineering Data. Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Tempera. [Link]

-

CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

-

Aaopen Global. 2-Chloromethyl-4-Methylquinazoline Pharmaceutical Intermediate. [Link]

-

ACS Publications. Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures (T = 281.15–331.15 K). [Link]

-

Synchemia. CERTIFICATE OF ANALYSIS Product Name : Linagliptin 2-Chloromethyl Impurity CAS NO. [Link]

Sources

- 1. CAS 109113-72-6: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 109113-72-6 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biomall.in [biomall.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cibtech.org [cibtech.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. synchemia.com [synchemia.com]

- 12. Page loading... [guidechem.com]

2-(Chloromethyl)-4-methylquinazoline chemical reactivity profile

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-(Chloromethyl)-4-methylquinazoline

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, this compound stands out as a highly valuable and versatile chemical intermediate.[1] Its structure is deceptively simple, combining the quinazoline core—a privileged scaffold found in numerous biologically active compounds—with a highly reactive chloromethyl group at the 2-position.[1][2] This strategic placement of a potent electrophilic site on a biologically relevant nucleus is the cornerstone of its utility.[3][4] The reactivity of this molecule is overwhelmingly dictated by the chloromethyl substituent, which serves as a handle for introducing a vast array of functional groups through nucleophilic substitution reactions.[1] This guide provides an in-depth exploration of the synthesis, core reactivity, and practical application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety Profile

A foundational understanding of a reagent's properties is critical before its use in any synthetic protocol.

| Property | Value | Reference |

| CAS Number | 109113-72-6 | [5] |

| Molecular Formula | C₁₀H₉ClN₂ | [5] |

| Molecular Weight | 192.64 g/mol | [6] |

| Appearance | White to off-white or yellow crystalline solid | [2][3][7] |

| Melting Point | 61-65 °C | [3] |

| Solubility | Sparingly soluble in water, moderate solubility in organic solvents | [2][7] |

Safety & Handling: this compound is classified as a hazardous substance.[7] The presence of the reactive chloromethyl group makes it a potent alkylating agent, which poses potential mutagenic and cytotoxic risks.[6][7] It is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[6] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For storage, it should be kept in a tightly sealed, light-resistant container, protected from moisture and heat, and stored away from strong bases and nucleophiles.[7]

Synthesis: Forging the Key Intermediate

The reliable synthesis of this compound is a prerequisite for its widespread application. While several routes exist, the most common and industrially scalable method involves a cyclization reaction between an o-aminoacetophenone derivative and chloroacetonitrile, typically catalyzed by an acid.[8]

One well-documented procedure uses 1-(2-aminophenyl)-ethanone (o-aminoacetophenone) and chloroacetonitrile with hydrogen chloride gas in an anhydrous solvent like 1,4-dioxane.[1][3][9] This one-step method is efficient and provides the target compound in good yield, making it suitable for large-scale production.[8]

Alternative methods involving different catalysts or starting materials have also been reported, aiming to improve yield and purity under varied conditions.[5] The choice of synthetic route often depends on the scale of the reaction and the availability of starting materials.

The Core Reactivity Profile: An Electrophile Primed for Action

The chemical behavior of this compound is dominated by the electrophilic carbon of the chloromethyl group. This position is analogous to a benzylic halide, and its reactivity is enhanced by the electron-withdrawing nature of the adjacent quinazoline ring system. This makes it an excellent substrate for S_N2 (bimolecular nucleophilic substitution) reactions.[3]

Reactions with N-Nucleophiles: Building Blocks for Bioactive Molecules

The most extensively documented reactions involve nitrogen-based nucleophiles, particularly primary and secondary amines.[1] This reactivity is the cornerstone of its use in synthesizing novel analogs for drug discovery.[1] A significant body of research has focused on preparing 2-(substituted-aminomethyl)-4-methylquinazoline derivatives as potential anticancer agents.[1]

-

Mechanism & Causality: The reaction proceeds via a classical S_N2 pathway. An amine, acting as the nucleophile, attacks the electrophilic methylene carbon, displacing the chloride leaving group. A base, such as triethylamine (TEA) or potassium carbonate, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of an appropriate solvent (e.g., isopropanol, ethanol, DMF) is crucial for solubilizing the reactants and facilitating the reaction.[10]

-

Scope: A wide variety of nucleophiles can be used, including:

-

Aliphatic amines (primary and secondary)

-

Anilines and other aromatic amines

-

Heterocyclic amines (e.g., piperidine, morpholine)

-

The introduction of different aromatic and heteroaromatic amines has yielded compounds with significant antiproliferative effects against various cancer cell lines.[1] This highlights the compound's role as a scaffold for generating chemical libraries for high-throughput screening.

Reactions with S-Nucleophiles: Introducing Sulfur Functionality

Thiols (R-SH) and thiophenols are potent nucleophiles and react readily with this compound.[11][12]

-

Mechanism & Causality: The high nucleophilicity of the sulfur atom, particularly in its thiolate form (RS⁻), makes this reaction very efficient.[12] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more reactive thiolate anion. This anion then displaces the chloride in a clean S_N2 reaction to form a thioether linkage.[13]

-

Applications: The resulting thioether derivatives are valuable intermediates themselves. The sulfur atom can be further oxidized to sulfoxides or sulfones, providing access to a different chemical space and potentially modulating the biological activity of the parent molecule.

Reactions with O-Nucleophiles: Accessing Ether Derivatives

Alcohols and phenols can also serve as nucleophiles, although they are generally less reactive than amines or thiols.

-

Mechanism & Causality: To facilitate the reaction with less nucleophilic alcohols or phenols, a strong base (e.g., sodium hydride, NaH) is often required to generate the corresponding alkoxide or phenoxide. This significantly enhances the nucleophilicity of the oxygen atom, allowing it to effectively displace the chloride ion. The reaction leads to the formation of ether derivatives.

Cyclization Reactions

The inherent structure of this compound, possessing both an electrophilic center and nucleophilic nitrogen atoms within the quinazoline ring, opens the possibility for intramolecular cyclization reactions. While less common than intermolecular substitutions, tethering a nucleophile to another part of the molecule can lead to the formation of novel fused heterocyclic systems, a strategy often employed in complex molecule synthesis.[14]

Application Spotlight: A Key Intermediate in Drug Discovery

The reactivity profile of this compound makes it a crucial building block in the synthesis of pharmaceuticals.[4][15]

-

Anticancer Agents: Many potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a quinazoline core.[16] The ability to easily append various amine-containing side chains to the 2-position via the chloromethyl handle allows for the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties.[16]

-

Antidiabetic Drugs: The compound is a documented intermediate in the synthesis of Linagliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes.[8][15] This underscores its industrial relevance beyond exploratory research.

Experimental Protocols: A Practical Guide

The following protocols are representative of the core reactivity of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[8]

Methodology:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer and thermometer, add o-aminoacetophenone (27.0g, 0.20 mol), chloroacetonitrile (16.6g, 0.22 mol), and 1,4-dioxane (10 mL).[8]

-

Acid Addition: Cool the stirred mixture in an ice bath to 10°C. Slowly add hydrochloric acid solution (150 mL) dropwise, ensuring the internal temperature does not exceed 15°C.[8]

-

Reaction: After the addition is complete, continue stirring the mixture at 10°C for 20 hours.[8]

-

Work-up and Quenching: In a separate beaker, prepare a pre-cooled solution of 50% sodium hydroxide (450 mL) at 0°C. Pour the reaction mixture into the cold NaOH solution while stirring, keeping the temperature below 10°C.[8]

-

Precipitation: Stir the resulting mixture at 5°C for 30 minutes to allow for complete precipitation of the product.[8]

-

Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water. Purify the crude product by recrystallization from a mixture of acetonitrile and petroleum ether to yield the final product.[8]

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a generalized procedure based on common literature methods.[10]

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, 10 mL/mmol), add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, reactions run for 4-6 hours.[10]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure 2-(aminomethyl)-4-methylquinazoline derivative.

Conclusion

This compound is a powerful and versatile electrophilic building block. Its reactivity is centered on the chloromethyl group at the C2 position, which readily undergoes S_N2 reactions with a wide range of nitrogen, sulfur, and oxygen nucleophiles. This predictable and robust reactivity profile, coupled with the biological significance of the quinazoline scaffold, cements its status as a key intermediate in the synthesis of pharmaceuticals, particularly in the fields of oncology and metabolic diseases. A thorough understanding of its handling, synthesis, and reaction patterns, as outlined in this guide, is essential for any scientist looking to leverage its full synthetic potential.

References

- Benchchem. This compound | RUO | Supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_YSPBj701gTAY4E0Bzu0ijtJ1gc5NbkHX0vmg_pff0qfowLBDCQKLNRtOKwwV3x_GloOWagZnpGRJ19OoNSxKXVv8jvVR3DIzMoxNHs0rDjJhAQgIl9B5ed8VbxHTEfczQvqm]

- ChemicalBook. This compound synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO94erZI3mybi7adSkn4-gNoTep4Fb9Js4ynegYQJtaMaRTfGcq8rNI9VnwIBxRm59Oh5MbdtOxo7eZRgnNKu-FECxWqfuHCsWow3o4xIRenr5Lhft6dRbWGFEEkj_O12e8eank9tXRIlHGTxW7t3GLj-JU6TZuBmkAH31HfKnU_K04j5AVtfl]

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYdFvO4bMlktIsoqwcU1Rpg8Mca85hewoyZ0c7hsQJ34-cvoNJy7yGXYVxeFYlkQaiR0P7Im2v_CUiJSnR_lU_loER0eoWSTQaunFC47R_Stiz3fuIoxXOrOeOvr6m-86ZkAsKgULcg97QE0dCfB3_pzbVcoiQnFuzp9q4BABA2VkhfsEDbDHuDlNfR4vljt_amP2xBOjIDOySRWJ8kcGqLIWShWtOy6y1kx6FSGPEsNSu2DoeUymrcK3HHAn6mII_6OuZqiHujL00fg==]

- Chem-Impex. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsmX1CnznOOG-QSwwIrV4sgSG19_gXJghQTVZMueZbxFQp_22sXvQSDrAHCpcia1ldFXGbmLfd7WibSsX-Lb5GH06RH5kMKhR2PYysWeQW-8CTXAdMpNk2G1vctpwzsiInTno=]

- MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [URL: https://www.mdpi.com/1420-3049/15/12/9473]

- Guidechem. This compound 109113-72-6 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv1Z0xWszw4IsPZZT0KZ8C2-mCfGHREVs834jF62TdqS7R3QpmhyNybj80WKxsbZ9aLJ8G2m_ql0AZaEfU8aC8oTbigAM08vT3Sd7rcZdhwPMCcmXZn7Sa9Q_AJBrOSnV3IvGTn6P-aLyPncPX4IORjeCC-Nxo7DI95ym3-M5VkLUUEYVhqkuiCsAWSFwbsA==]

- PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [URL: https://pubmed.ncbi.nlm.nih.gov/21183868/]

- CymitQuimica. CAS 109113-72-6: this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyWxA75TfCte4sZyCaBor0tbPUTgeNckQ8sAg7rvBOFaIsJz2HKUBmEf0orx1mJqYx6T9jkntKqppNFdlHMlk4llDKbeIkfIrNLVFdbBtoeGSCssxAgXZAmaOqzRhSPRB1GEYR]

- International Journal of Innovative Research in Science, Engineering and Technology. A Short Review on Quinazoline Heterocycle. [URL: https://www.ijirset.com/upload/2021/may/101_A-Short-Review.pdf]

- ChemicalBook. This compound | 109113-72-6. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB71648970_EN.htm]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/241518]

- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [URL: https://www.mdpi.com/1420-3049/29/1/2]

- Guidechem. What is the synthesis route of this compound? - FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1cMvYCcKECvf7Zx9p3iF9AJYBDqErzVwdNd6jbYN9bNezQLVlS6LmZvf9CPSrV1gbhq1QlJkqPrtAjVQWbx0e5bwm_VCQ_i1F48RoWubv0z1UZ4vLym1kxfPJSVtsZuBGZmj2wmad3eXx6XuM3dPrRyO_8LkR2A2CFNKjrhzlGT52HYx-SEZg3PU=]

- Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [URL: https://chemistry.stackexchange.com/questions/154746/reaction-mechanism-of-nucleophilic-substitution-in-2-4-dichloroquinazoline-ring]

- Royal Society of Chemistry. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01449g]

- ResearchGate. Reaction of 4-chloroquinazolines (C) with different amines leading to... [URL: https://www.researchgate.net/figure/Reaction-of-4-chloroquinazolines-C-with-different-amines-leading-to-compounds-1-34-a_fig3_265100095]

- ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [URL: https://www.researchgate.net/figure/General-reaction-mechanism-for-the-SNAr-of-4-chloroquinazoline-and-the-amines-studied_fig3_336423916]

- ChemScene. This compound | 109113-72-6. [URL: https://www.chemscene.com/products/2-chloromethyl-4-methylquinazoline.html]

- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [URL: https://www.mdpi.com/1422-8599/3/3/258]

- Royal Society of Chemistry. Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc07963d]

- ResearchGate. Reactions of Thiols. [URL: https://www.researchgate.

- National Institutes of Health. Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10464161/]

- Chemistry Steps. Reactions of Thiols. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]

- PubMed Central. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3340480/]

- National Institutes of Health. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465942/]

- ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b45281a42953259972b22f]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 109113-72-6: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. ijirset.com [ijirset.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 13. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. This compound | 109113-72-6 [chemicalbook.com]

- 16. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Action of 2-(Chloromethyl)-4-methylquinazoline

Abstract

This technical guide provides a comprehensive exploration of the synthesis, and hypothesized mechanism of action of 2-(Chloromethyl)-4-methylquinazoline, a key intermediate in the development of novel therapeutic agents.[1][2][3] Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[4][5][6] This document will delve into the probable molecular pathways through which this compound and its derivatives exert their cytotoxic effects, with a primary focus on microtubule dynamics, cell cycle progression, and apoptosis. Detailed experimental protocols are provided to enable researchers to rigorously investigate these mechanisms.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and notably, anticancer activities.[5][7][8] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct therapeutic potentials.[6] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with enhanced biological efficacy.[1][2][3] The presence of a reactive chloromethyl group at the 2-position makes it an ideal precursor for creating derivatives with potent anticancer activity.[1]

Synthesis of this compound

The efficient synthesis of this compound is paramount for its application in drug discovery. A commonly employed and scalable synthetic route involves the reaction of 1-(2-aminophenyl)-ethanone with chloroacetonitrile. This reaction is typically catalyzed by hydrogen chloride gas under anhydrous conditions.[9][10]

Synthetic Pathway Overview:

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol: Cell Cycle Analysis

- Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

- Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Fixation and Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Expected Outcome: An accumulation of cells in the G2/M phase in a dose-dependent manner would indicate that this compound induces cell cycle arrest at this stage.

Initiation of Apoptosis

Prolonged cell cycle arrest or significant cellular damage can lead to the induction of apoptosis, or programmed cell death. T[13]his is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.

Experimental Workflow: Apoptosis Detection by Annexin V-FITC/PI Staining

The translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is an early hallmark of apoptosis. A[14]nnexin V, a protein with high affinity for PS, conjugated to a fluorophore like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

[15][16][17]1. Cell Seeding and Treatment:

- Seed cancer cells in a 96-well plate at an appropriate density.

- After overnight adherence, treat the cells with a range of concentrations of this compound.

-

MTT Incubation and Solubilization:

-

After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Data Presentation and Interpretation

For a comprehensive understanding of the compound's activity, the quantitative data from the aforementioned assays should be summarized in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 (Breast) | [Insert Value] | [Insert Value] |

| A549 (Lung) | [Insert Value] | [InsertValue] |

| HCT116 (Colon) | [Insert Value] | [Insert Value] |

Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line] after 48h

| Concentration (µM) | % G0/G1 | % S | % G2/M |

| 0 (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] |

| [Conc. 1] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Conc. 2] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Conc. 3] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Apoptosis Induction by this compound in [Cell Line] after 48h

| Concentration (µM) | % Viable | % Early Apoptotic | % Late Apoptotic/Necrotic |

| 0 (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] |

| [Conc. 1] | [Insert Value] | [Insert Value] | [Insert Value] |

| [Conc. 2] | [Insert Value] | [Insert Value] | [Insert Value] |